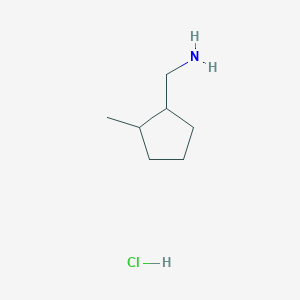

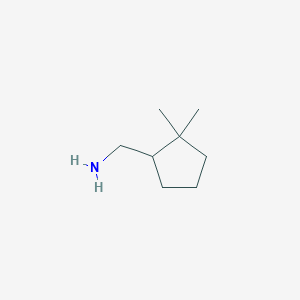

(2,2-Dimethylcyclopentyl)methanamine

Overview

Description

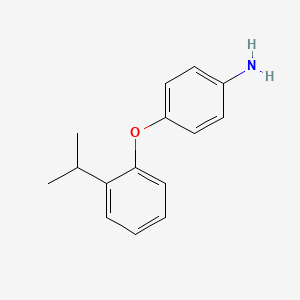

(2,2-Dimethylcyclopentyl)methanamine, also known as DMCPA, is a cyclic amine compound that has gained attention in scientific research due to its potential applications in drug development. DMCPA is a chiral molecule with two enantiomers, which can have different biological activities.

Scientific Research Applications

Surface-Catalyzed Reactions

The compound has been studied in the context of surface-catalyzed reactions, specifically examining the reaction between 2,2-dimethylpropanal and methanamine. This study provides insights into the mechanisms of pyridoxal-catalyzed transamination and related reactions in biological systems (Mascavage, Sonnet, & Dalton, 2006).

Synthesis and Characterization of Novel Compounds

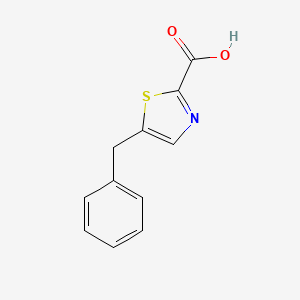

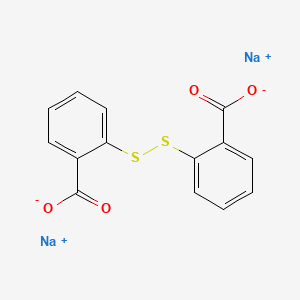

A novel 1,3-Dithiolane Compound incorporating the structure of (2,2-Dimethylcyclopentyl)methanamine has been synthesized and characterized, highlighting its potential for further chemical and structural explorations (Zhai, 2014).

Involvement in Complex Formation and Anticancer Activity

The compound has been involved in the formation of new palladium (Pd)II and platinum (Pt)II complexes, which were investigated for their anticancer activity. These complexes demonstrated significant binding affinity and selective toxicity towards various cancerous cell lines, suggesting potential therapeutic applications (Mbugua et al., 2020).

Role in Electron-Transfer Mediated Reactions

Studies have also explored the role of derivatives of (2,2-Dimethylcyclopentyl)methanamine in electron-transfer mediated reactions, particularly involving the formation of complex structures like lepidopterene. This underlines the compound's importance in synthetic chemistry and the understanding of reaction mechanisms (Vadakkan et al., 2005).

Involvement in Hydrogen Bonding and Structural Analysis

The compound is also noted for its involvement in hydrogen bonding and structural analysis. It has been part of studies examining hydrogen-bonded compounds in the dpma/HClO4 system, providing insights into molecular structure and dynamics (Buhl et al., 2013).

Pharmaceutical Research and Development

Further, it is involved in the synthesis and study of novel functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, which have shown in vitro antitumor activity against various human cancer cell lines, emphasizing its significance in pharmaceutical research and development (Károlyi et al., 2012).

Mechanism of Action

Target of Action

It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug . Methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Like methenamine, (2,2-Dimethylcyclopentyl)methanamine may also exhibit its action in an acidic environment (pH<6). In such an environment, methenamine is hydrolyzed to formaldehyde . Formaldehyde is considered to be highly bactericidal

Biochemical Pathways

Methenamine’s bactericidal action is nonspecific, suggesting it may interact with multiple biochemical pathways .

Action Environment

Like methenamine, its action may be ph-dependent, with increased activity in more acidic environments . Other factors, such as temperature and presence of other substances, may also affect its stability and efficacy.

properties

IUPAC Name |

(2,2-dimethylcyclopentyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-8(2)5-3-4-7(8)6-9/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICBTSLUMJAISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dimethylcyclopentyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B3115839.png)

![3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B3115846.png)

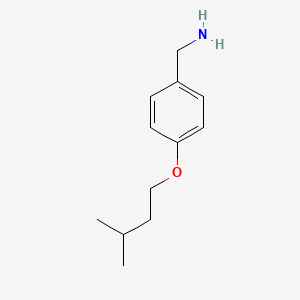

![4-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B3115873.png)